3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound's unique structure and mechanism of action have made it a promising candidate for the development of drugs to treat various medical conditions.
Mechanism of Action
The mechanism of action of 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole involves its interaction with the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor. The compound binds to the receptor, blocking its activation by other ligands. This inhibition of the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor leads to a decrease in calcium influx into cells, resulting in a reduction in pain sensation, thermoregulation, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been shown to have several biochemical and physiological effects. The compound has been shown to decrease pain sensation in animal models, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to inhibit cancer cell proliferation in vitro, suggesting its potential use as an anticancer agent. Additionally, the compound has been shown to have a hypothermic effect, making it a potential candidate for the treatment of fever.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its high affinity for the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor. This allows for the precise targeting of the receptor, making it a useful tool for studying its physiological functions. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety measures when handling the compound.
Future Directions
There are several future directions for the research on 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. One potential direction is the development of the compound as a drug for the treatment of chronic pain. The compound's analgesic properties make it a promising candidate for this application. Another potential direction is the development of the compound as an anticancer agent. The compound's ability to inhibit cancer cell proliferation makes it a potential candidate for the treatment of various types of cancer. Additionally, further research is needed to understand the compound's mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole involves several chemical reactions. The starting material is 2,4,5-trimethoxybenzyl chloride, which is reacted with piperazine to form the intermediate 4-(2,4,5-trimethoxybenzyl)-1-piperazine. This intermediate is then reacted with indole-3-carbaldehyde to form the final product, 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications. The compound has been shown to have a high affinity for the 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor, which is involved in various physiological processes, including pain sensation, thermoregulation, and cancer cell proliferation. The 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole receptor is overexpressed in several types of cancer, making it a potential target for cancer therapy. 3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
3-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-27-21-13-23(29-3)22(28-2)12-17(21)15-25-8-10-26(11-9-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-7,12-14,24H,8-11,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQHDEHOKNWVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.